N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide
Description
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide (CAS: 620562-85-8) is a benzamide derivative featuring a dimethylamino-substituted benzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety, and a 2-fluorophenoxy-propanamide backbone.
Key structural features include:
- Dimethylamino benzyl group: Enhances electron-donating capacity and solubility.
- Sulfone-containing tetrahydrothiophene: Contributes to metabolic stability and hydrogen bonding.
- 2-Fluorophenoxy propanamide: Fluorine’s electronegativity may modulate receptor binding or pharmacokinetics.
Properties
Molecular Formula |
C22H27FN2O4S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C22H27FN2O4S/c1-16(29-21-7-5-4-6-20(21)23)22(26)25(19-12-13-30(27,28)15-19)14-17-8-10-18(11-9-17)24(2)3/h4-11,16,19H,12-15H2,1-3H3 |
InChI Key |
LWSXAOWOZRUQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)N(C)C)C2CCS(=O)(=O)C2)OC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. The industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and fluorophenoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the fluorophenoxy group play crucial roles in its binding affinity and activity. The pathways involved include various biochemical interactions that are currently under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
A. N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()
- Similarities: Both compounds contain a propanamide backbone and fluorinated aromatic rings. The 2-fluorophenoxy group in the target compound and the 2-fluoro-biphenyl in this analog suggest shared strategies for enhancing lipophilicity or target affinity.
- Differences: The indole-ethyl substituent in the analog replaces the dimethylamino benzyl and sulfone groups, altering electronic and steric profiles. The biphenyl system may confer greater rigidity compared to the target’s tetrahydrothiophene ring .
B. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Similarities: Both incorporate sulfonyl groups (the target’s tetrahydrothiophene sulfone vs. the triazole derivatives’ phenylsulfonyl). Fluorinated aromatic substituents (2,4-difluorophenyl in triazoles vs. 2-fluorophenoxy in the target).
- Synthesis routes differ: triazoles derive from hydrazinecarbothioamides and α-halogenated ketones, while the target compound likely employs amide coupling or alkylation .
C. Peptoid-Based HDAC Inhibitors ()
- Similarities: Shared dimethylamino benzyl motifs (e.g., N-(4-(hydroxycarbamoyl)benzyl)-3-(dimethylamino)benzamide). Both utilize amide linkages for structural stability.
- Differences :
Spectral Data
Hypothesized Pharmacological Relevance
While direct biological data for the target compound is unavailable, structural analogs provide insights:
Biological Activity
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide is a synthetic organic compound with potential biological activities. It features a complex structure that includes a dimethylamino group, a tetrahydrothiophene moiety, and a fluorophenoxy group, all of which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H28N2O4S
- Molecular Weight : 416.53 g/mol
- CAS Number : 573949-93-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticonvulsant Properties : Similar compounds have shown effectiveness in seizure models, indicating potential use in epilepsy treatment.
- Antimicrobial Activity : The presence of the thiophene and fluorophenoxy groups may enhance its interaction with microbial cell membranes.
Anticonvulsant Activity
A study on structurally related compounds demonstrated significant anticonvulsant effects in animal models. For instance, compounds similar to this compound have been shown to protect against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests at various dosages .
Antimicrobial Activity
Research indicates that compounds with structural similarities exhibit broad-spectrum antimicrobial properties. The unique functional groups in this compound may contribute to its efficacy against both Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating neurological disorders and infections:
- Seizure Models : In a controlled study involving mice, the compound exhibited significant protection against induced seizures at doses ranging from 15 mg/kg to 60 mg/kg. The results suggested a favorable safety margin and potential for use as an adjunct therapy in drug-resistant epilepsy .
- Microbial Infections : A preliminary screening of similar compounds revealed promising results against common pathogens responsible for hospital-acquired infections. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism.
Data Table: Summary of Biological Activities
| Activity Type | Model/Assay | Dosage Range | Observed Effect |
|---|---|---|---|
| Anticonvulsant | PTZ-induced seizures | 15 mg/kg - 60 mg/kg | Significant seizure protection |
| Antimicrobial | Bacterial assays | Varies | Broad-spectrum activity against bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
